2.4-Fold Higher Binding Affinity (Km) Compared to the Alternate Pentapeptide Ac-Glu-Asp-Ala-Ile-Tyr-NH2
In the foundational head-to-head comparison study spanning nine peptide substrates, the target compound Ac-Ile-Tyr-Gly-Glu-Phe-NH2 demonstrated a Km of 368 μM (±124 μM SD), representing a 2.4-fold higher binding affinity compared to the second pentapeptide substrate Ac-Glu-Asp-Ala-Ile-Tyr-NH2, which exhibited a Km of 880 μM (±350 μM SD) [1]. Both peptides were evaluated under identical assay conditions using the methodology of Budde et al. (Anal. Biochem. 1992, 200, 347-351), modified to simulate intracellular mammalian conditions [1].
| Evidence Dimension | Michaelis-Menten constant (Km) for pp60c-src tyrosine kinase |
|---|---|
| Target Compound Data | Km = 368 μM (±124 μM SD) |
| Comparator Or Baseline | Ac-Glu-Asp-Ala-Ile-Tyr-NH2: Km = 880 μM (±350 μM SD) |
| Quantified Difference | 2.4-fold lower Km (higher affinity) for target compound |
| Conditions | pp60c-src kinase assay; methodology of Budde et al. (Anal. Biochem. 1992); conditions modified to simulate intracellular mammalian environment; triplicate experiments with SD calculated from direct linear plots. |
Why This Matters
This affinity advantage means that at any given substrate concentration below saturation, the target compound will generate a proportionally higher phosphorylation signal, improving assay sensitivity and reducing the amount of peptide required per assay well when operating near Km concentrations.
- [1] Nair SA, Kim MH, Warren SD, Choi S, Songyang Z, Cantley LC, Hangauer DG. Identification of efficient pentapeptide substrates for the tyrosine kinase pp60c-src. J Med Chem. 1995 Oct 13;38(21):4276-83. doi: 10.1021/jm00021a017. PMID: 7473555. View Source
